![molecular formula C11H14N2O2 B1320168 6-(Piperidin-1-yl)picolinic acid CAS No. 868755-50-4](/img/structure/B1320168.png)
6-(Piperidin-1-yl)picolinic acid
Overview
Description
6-(Piperidin-1-yl)picolinic acid is an organic compound with the molecular formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol . It is a derivative of picolinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a piperidin-1-yl group. This compound is primarily used in research applications, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidin-1-yl)picolinic acid typically involves the reaction of picolinic acid with piperidine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the picolinic acid and piperidine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-(Piperidin-1-yl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce piperidine derivatives .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 6-(Piperidin-1-yl)picolinic acid typically involves the reaction of picolinic acid with piperidine derivatives. The compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm its structural integrity and purity. For instance, the use of thionyl chloride to activate picolinic acid allows for the formation of various amides, including those involving piperidine .
Biological Activities
This compound exhibits several biological activities that make it a valuable compound in pharmacology:
- Inhibition of Enzymes : Research indicates that derivatives of this compound can act as inhibitors for specific enzymes, such as Mycobacterium tuberculosis thymidine monophosphate kinase (TMPK). These inhibitors demonstrate promising activity against tuberculosis, showcasing the compound's potential in antimicrobial therapy .
- Cancer Research : The compound has been investigated for its role in inhibiting BCL6, a protein implicated in various cancers. Studies have shown that modifications to the piperidine ring can enhance binding affinity and selectivity towards BCL6, indicating its potential as a lead compound in cancer therapeutics .
Pharmaceutical Applications
The pharmaceutical industry is exploring this compound for several applications:
- Antimicrobial Agents : Due to its ability to inhibit bacterial enzymes, derivatives of this compound are being developed as new antimicrobial agents. The structural modifications allow for enhanced efficacy against resistant strains of bacteria.
- Cancer Therapeutics : Compounds derived from this compound are being optimized for their ability to target cancer cells selectively. The ongoing research aims to improve their pharmacokinetic properties while minimizing side effects.
Case Study 1: Inhibition of Mycobacterium tuberculosis TMPK
A series of 1-(piperidin-3-yl)thymine amides were synthesized based on the structure of this compound. These compounds demonstrated significant inhibitory activity against Mycobacterium tuberculosis TMPK, with several derivatives achieving IC50 values in the low micromolar range. This study highlights the potential for developing new treatments for tuberculosis using structural analogs of the compound .
Case Study 2: BCL6 Inhibition
In another study focused on BCL6 inhibitors, researchers modified the piperidine ring in this compound to enhance binding interactions with the target protein. The most promising derivative showed submicromolar inhibition in cellular assays, indicating that strategic modifications can lead to potent anticancer agents .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6-(Piperidin-1-yl)picolinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety can enhance binding affinity and specificity to these targets, leading to modulation of their activity. This compound can act as an inhibitor or activator, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxylic acid group at the 3-position.
Isonicotinic acid: Another isomer with the carboxylic acid group at the 4-position.
Uniqueness
6-(Piperidin-1-yl)picolinic acid is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its utility in various research applications, particularly in the design of enzyme inhibitors and receptor modulators .
Biological Activity
6-(Piperidin-1-yl)picolinic acid is a heterocyclic organic compound that has garnered attention in the scientific community due to its potential biological activities and therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 206.24 g/mol. The compound features both a piperidine ring and a pyridine ring, which contribute to its unique chemical reactivity and biological properties. The presence of the piperidine moiety enhances its binding affinity to various molecular targets, making it a valuable compound in medicinal chemistry and drug discovery .
The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. Research indicates that it can modulate enzyme activities, acting as either an inhibitor or an activator depending on the context. This modulation can influence various signaling pathways related to cell growth, apoptosis, and other critical cellular processes .
Antimicrobial Activity
Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its structural characteristics allow it to interact with bacterial enzymes or receptors, potentially leading to inhibition of bacterial growth. However, specific studies quantifying this activity are still limited .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies have shown that it may influence cancer cell proliferation and survival by modulating key signaling pathways. For instance, it has been linked to the inhibition of serine/threonine kinases associated with tumorigenesis .
Case Study 1: Inhibition of Mycobacterium tuberculosis
A study explored the synthesis of piperidine derivatives and their efficacy as inhibitors of Mycobacterium tuberculosis thymidylate kinase (MtbTMPK). The findings indicated that modifications similar to those found in this compound could enhance inhibitory activity against MtbTMPK, highlighting the potential for developing new tuberculosis treatments .
Case Study 2: Retinol Binding Protein Antagonists
Research involving bispecific antagonists of retinol binding protein (RBP4) demonstrated that compounds structurally related to this compound could effectively disrupt RBP4-TTR complexation in vitro. This disruption was associated with reduced serum RBP4 levels in rodent models, indicating a promising avenue for metabolic disorder treatments .
Properties
IUPAC Name |
6-piperidin-1-ylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c14-11(15)9-5-4-6-10(12-9)13-7-2-1-3-8-13/h4-6H,1-3,7-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNWTBPSTOBOGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594449 | |
Record name | 6-(Piperidin-1-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
868755-50-4 | |
Record name | 6-(1-Piperidinyl)-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=868755-50-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(Piperidin-1-yl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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